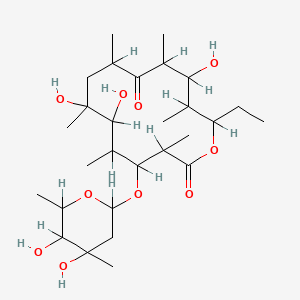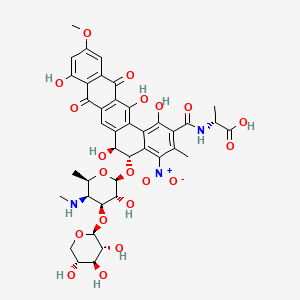
4-Nitropradimicin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitropradimicin A is a chemical compound with the molecular formula C40H43N3O20. It is a derivative of pradimicin, a class of antibiotics known for their antifungal and antibacterial properties. The compound is characterized by the presence of a nitro group (-NO2) attached to the pradimicin structure, which enhances its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitropradimicin A typically involves the nitration of pradimicin A. This process can be carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions to introduce the nitro group at the desired position on the pradimicin molecule . The reaction is highly exothermic and requires careful temperature control to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for better control of reaction conditions, improved safety, and higher yields. The continuous flow process involves the use of microreactors, which provide efficient mixing and heat transfer, minimizing the risk of hot spots and ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitropradimicin A undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The compound can be further reduced to form hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Hydroxylamine derivatives: Formed through further reduction.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-Nitropradimicin A has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antifungal and antibacterial properties.
Medicine: Investigated for its potential use in treating fungal and bacterial infections.
Industry: Used in the development of new antibiotics and antifungal agents.
Mecanismo De Acción
The mechanism of action of 4-Nitropradimicin A involves the inhibition of cell wall synthesis in fungi and bacteria. The nitro group enhances the compound’s ability to bind to specific molecular targets, disrupting essential pathways and leading to cell death. The compound targets enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall .
Comparación Con Compuestos Similares
4-Nitropradimicin A can be compared with other nitro-containing antibiotics such as nitrofurantoin and nitroimidazoles. While all these compounds share the presence of a nitro group, this compound is unique due to its pradimicin backbone, which provides a distinct mechanism of action and spectrum of activity .
Similar Compounds
Nitrofurantoin: Used primarily for urinary tract infections.
Nitroimidazoles: Used for anaerobic bacterial and protozoal infections.
Nitrobenzene derivatives: Used in various industrial applications.
Propiedades
Número CAS |
153619-30-8 |
|---|---|
Fórmula molecular |
C40H43N3O20 |
Peso molecular |
885.8 g/mol |
Nombre IUPAC |
(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-4-nitro-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C40H43N3O20/c1-10-19(37(54)42-11(2)38(55)56)31(50)23-21-15(8-16-22(32(21)51)28(47)14-6-13(59-5)7-17(44)20(14)27(16)46)29(48)35(24(23)26(10)43(57)58)62-40-34(53)36(25(41-4)12(3)61-40)63-39-33(52)30(49)18(45)9-60-39/h6-8,11-12,18,25,29-30,33-36,39-41,44-45,48-53H,9H2,1-5H3,(H,42,54)(H,55,56)/t11-,12-,18-,25+,29+,30+,33-,34-,35+,36+,39+,40+/m1/s1 |
Clave InChI |
OSZFLRIOMOPBSG-VRKWOFKVSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C(C(=C(C(=C25)[N+](=O)[O-])C)C(=O)N[C@H](C)C(=O)O)O)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C(C(=C(C(=C25)[N+](=O)[O-])C)C(=O)NC(C)C(=O)O)O)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)
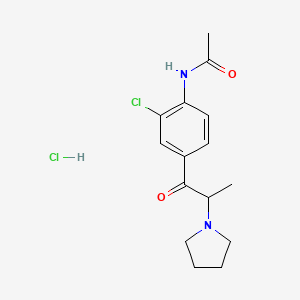


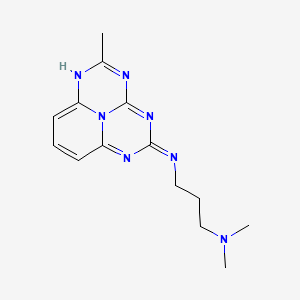
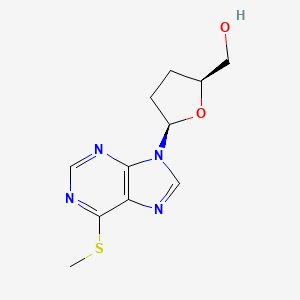

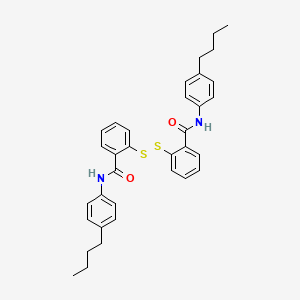
![Butyl[bis(chloromethyl)]methylsilane](/img/structure/B12787697.png)

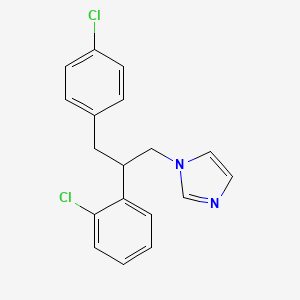
![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)
